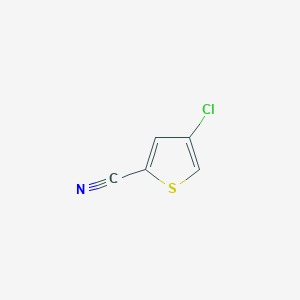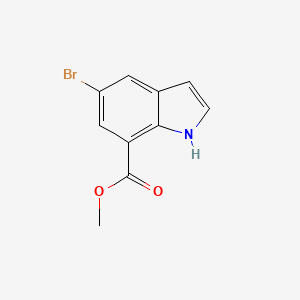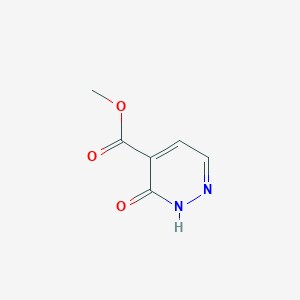
4-Chlorothiophène-2-carbonitrile
Vue d'ensemble
Description
4-Chlorothiophene-2-carbonitrile: is an organic compound with the molecular formula C5H2ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including organic synthesis and material science .
Applications De Recherche Scientifique
4-Chlorothiophene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its derivatives has shown potential for pharmaceutical applications.
Industry: It is utilized in the production of materials such as organic semiconductors and corrosion inhibitors
Mécanisme D'action
Target of Action
The primary targets of 4-Chlorothiophene-2-carbonitrile are currently unknown. This compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activity . .
Mode of Action
Thiophene derivatives, in general, are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of pathways, but the specific pathways influenced by 4-Chlorothiophene-2-carbonitrile remain to be determined .
Result of Action
As a thiophene derivative, it may share some of the biological activities observed in other compounds of this class . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorothiophene-2-carbonitrile. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Analyse Biochimique
Biochemical Properties
4-Chlorothiophene-2-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including 4-Chlorothiophene-2-carbonitrile, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
4-Chlorothiophene-2-carbonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . Additionally, they can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Molecular Mechanism
The molecular mechanism of 4-Chlorothiophene-2-carbonitrile involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to inhibition or activation of their activity. For instance, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth and proliferation. Additionally, 4-Chlorothiophene-2-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorothiophene-2-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to 4-Chlorothiophene-2-carbonitrile in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chlorothiophene-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects . For example, high doses of thiophene derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
4-Chlorothiophene-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of 4-Chlorothiophene-2-carbonitrile is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 4-Chlorothiophene-2-carbonitrile within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, thiophene derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in certain tissues. The localization and accumulation of 4-Chlorothiophene-2-carbonitrile can affect its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-Chlorothiophene-2-carbonitrile is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, thiophene derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors. This localization can influence gene expression and cellular responses to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chlorothiophene-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorothiophene with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of 4-chlorothiophene-2-carbonitrile often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted thiophenes.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in amines .
Comparaison Avec Des Composés Similaires
- 4-Bromothiophene-2-carbonitrile
- 4-Iodothiophene-2-carbonitrile
- 4-Methylthiophene-2-carbonitrile
Comparison: 4-Chlorothiophene-2-carbonitrile is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine and iodine analogs, it is less reactive in nucleophilic substitution reactions but more stable. The methyl analog, on the other hand, exhibits different electronic properties due to the presence of the methyl group .
Propriétés
IUPAC Name |
4-chlorothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSQCHVJVZREAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630114 | |
| Record name | 4-Chlorothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910553-55-8 | |
| Record name | 4-Chlorothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592890.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)









